REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH2:12][CH3:13].[I:15]I>FC(F)(F)S([O-])(=O)=O.[Ag+].CO>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([I:15])[C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH2:12][CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)C)OCC)=O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
silver trifluoromethanesulfonate
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (100 ml) was added to the resulting residue
|
Type
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CUSTOM
|
Details
|
Insoluble material was separated by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (100 ml)
|
Type
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WASH
|
Details
|
The filtrate and washing solution
|
Type
|
WASH
|
Details
|
sequentially washed twice with an 5% aqueous sodium thiosulfate solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then, the washed solution was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the anhydrous sodium sulfate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)I)C)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |